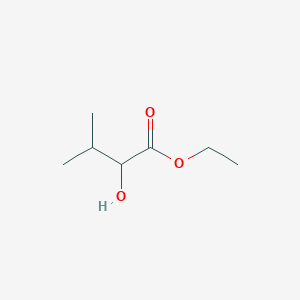
DBDS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl disulfide is an organic compound with the molecular formula (C_{14}H_{14}S_2). It is a sulfur-containing compound commonly found in transformer oils and is known for its role in causing copper corrosion in electrical transformers . Dibenzyl disulfide is a yellowish crystalline solid with a distinct odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl disulfide can be synthesized through the reaction of benzyl chloride with sodium disulfide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of dibenzyl disulfide. The reaction can be represented as follows: [ 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{CH}_2\text{C}_6\text{H}_5 + 2 \text{NaCl} ]
Industrial Production Methods
In industrial settings, dibenzyl disulfide is often extracted from transformer oils using acidic ionic liquids. These ionic liquids are effective in removing dibenzyl disulfide due to their desulfurization capabilities. The process involves the use of imidazolium-based ionic liquids, which interact with dibenzyl disulfide through π-π interactions, π-complexation, and Lewis acid-base interactions .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl disulfide undergoes various chemical reactions, including:
Oxidation: Dibenzyl disulfide can be oxidized to form benzyl sulfonic acid.
Reduction: It can be reduced to form benzyl mercaptan.
Substitution: Dibenzyl disulfide can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved, and new substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzyl sulfonic acid.
Reduction: Benzyl mercaptan.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzyl disulfide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sulfur-containing organic compounds and their reactivity.
Biology: Dibenzyl disulfide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of dibenzyl disulfide involves its interaction with copper surfaces in electrical transformers. Dibenzyl disulfide reacts with copper to form benzyl mercaptan and copper sulfide. This reaction occurs over a wide temperature range (80°C to 150°C) and leads to the formation of a copper sulfide layer on the copper surface, which causes corrosion .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Another sulfur-containing compound with similar properties and applications.
Dibutyl disulfide: Used in similar industrial applications but has different physical and chemical properties.
Uniqueness of Dibenzyl Disulfide
Dibenzyl disulfide is unique due to its strong desulfurization capabilities and its role in causing copper corrosion in transformer oils. Its ability to interact with copper surfaces and form corrosive products makes it a compound of significant interest in the field of electrical engineering and materials science .
Properties
CAS No. |
2535-77-5 |
|---|---|
Molecular Formula |
C28H20N2Na2O8S2 |
Molecular Weight |
622.57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)

